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Cat. No.: B15616185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Remlifanserin (ACP-204) is a next-generation, selective serotonin 5-HT2A receptor inverse

agonist currently in late-stage clinical development for the treatment of Alzheimer's disease

psychosis (ADP). Developed by Acadia Pharmaceuticals, it is designed as a successor to

pimavanserin, offering an improved pharmacological profile with enhanced selectivity and a

shorter half-life, which may translate to a better safety profile, particularly concerning

cardiovascular effects. This technical guide provides an in-depth overview of the discovery,

synthesis, and preclinical pharmacology of Remlifanserin, intended for researchers and

professionals in the field of drug development.

Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by

cognitive decline and a range of neuropsychiatric symptoms. Among these, psychosis,

including hallucinations and delusions, is prevalent in a significant portion of AD patients and is

associated with increased morbidity and caregiver distress. Currently, there are no FDA-

approved treatments specifically for ADP. Remlifanserin (ACP-204) represents a targeted

therapeutic approach to address this unmet medical need.
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The development of Remlifanserin was driven by the clinical experience with pimavanserin,

the first and only FDA-approved treatment for Parkinson's disease psychosis. Pimavanserin's

efficacy is attributed to its potent inverse agonist activity at the 5-HT2A receptor. Building on

this, Acadia Pharmaceuticals sought to develop a follow-on compound with an optimized

pharmacokinetic and pharmacodynamic profile. The key objectives for the discovery of

Remlifanserin included:

High potency and inverse agonist activity at the 5-HT2A receptor.

Enhanced selectivity for the 5-HT2A receptor over other serotonin receptor subtypes,

particularly 5-HT2C and 5-HT2B, to minimize off-target effects.

A shorter half-life compared to pimavanserin to potentially reduce the risk of adverse events

such as QT prolongation.

Good oral bioavailability and central nervous system penetration.

Remlifanserin emerged as a lead candidate from these discovery efforts, demonstrating a

promising preclinical profile that warranted further development.

Chemical Synthesis
While a specific, detailed, step-by-step synthesis of Remlifanserin has not been publicly

disclosed in peer-reviewed journals, its structure as a substituted urea suggests a convergent

synthetic strategy. The synthesis would likely involve the coupling of two key amine

intermediates with a carbonyl source. A plausible synthetic route is proposed below, based on

established methods for the synthesis of similar urea-containing compounds and the known

synthesis of its predecessor, pimavanserin.

The synthesis would likely begin with the preparation of the two key amine fragments: N-((2,4-

difluorophenyl)methyl)-1-methylpiperidin-4-amine and (4-(cyclopropyloxy)phenyl)methanamine.

Proposed Synthesis of Intermediates:

N-((2,4-difluorophenyl)methyl)-1-methylpiperidin-4-amine (Intermediate A): This intermediate

can be synthesized via reductive amination of 1-methylpiperidin-4-one with 2,4-

difluorobenzylamine.
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(4-(cyclopropyloxy)phenyl)methanamine (Intermediate B): This intermediate can be prepared

from 4-cyclopropyloxybenzonitrile through reduction of the nitrile group, for example, by

catalytic hydrogenation.

Final Coupling Reaction:

The final urea formation can be achieved by reacting Intermediate A with an activated form of

Intermediate B. A common method for this transformation is the use of a phosgene equivalent,

such as carbonyldiimidazole (CDI), to first form a reactive carbamate or isocyanate with one of

the amines, which is then reacted with the second amine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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